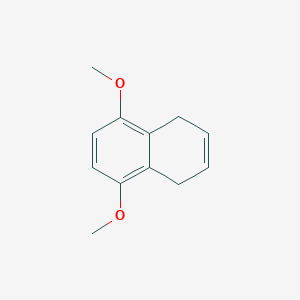

5,8-Dimethoxy-1,4-dihydronaphthalene

Description

Contextualization within Dihydronaphthalene Chemistry and Polycyclic Aromatic Hydrocarbon Derivatives

5,8-Dimethoxy-1,4-dihydronaphthalene belongs to the dihydronaphthalene class of compounds, which are characterized by a naphthalene (B1677914) core wherein one of the aromatic rings is partially saturated. This partial saturation disrupts the full aromaticity of the naphthalene system, leading to a unique reactivity profile that distinguishes dihydronaphthalenes from their fully aromatic or fully saturated counterparts. The presence of both sp² and sp³ hybridized carbon atoms within the same fused-ring system allows for a diverse range of chemical transformations.

As a derivative of naphthalene, a fundamental polycyclic aromatic hydrocarbon (PAH), this compound is classified within this extensive family of organic compounds. PAHs are composed of multiple fused aromatic rings and are of significant interest due to their diverse chemical properties and applications. wikipedia.orgresearchgate.net The introduction of methoxy (B1213986) groups and the partial hydrogenation of one ring in this compound significantly influences its chemical behavior compared to the parent naphthalene molecule. The electron-donating nature of the methoxy groups at the 5 and 8 positions increases the electron density of the aromatic ring, affecting its susceptibility to electrophilic substitution and its behavior in reduction reactions.

The synthesis of this compound is most commonly achieved through the Birch reduction of 1,4-dimethoxynaphthalene. byjus.comnumberanalytics.com This reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces one of the aromatic rings to afford the 1,4-dihydronaphthalene (B28168) structure. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. lscollege.ac.in

Significance of this compound as a Strategic Synthetic Precursor

The strategic importance of this compound lies in its utility as a key intermediate in the synthesis of more complex and often biologically active molecules. Its structure contains a latent functionality that can be elaborated through various chemical transformations.

A prime example of its significance is its role as a precursor in the total synthesis of anthracyclinones, which form the aglycone core of a class of potent anticancer antibiotics. Specifically, derivatives of this compound, such as 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene, are crucial building blocks for the construction of compounds like 4-demethoxydaunomycinone. nih.govacs.orgresearchgate.net The synthesis of these complex polycyclic systems often involves multi-step sequences where the dihydronaphthalene core provides the necessary framework for the subsequent annulation and functionalization reactions.

The reactivity of the double bond in the dihydronaphthalene ring and the potential for further functionalization of the methoxy-substituted aromatic ring make this compound a versatile synthon. For instance, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct new six-membered rings, thereby expanding the molecular complexity. nih.govsigmaaldrich.com

The following tables provide a summary of the key properties and synthetic utility of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 55077-79-7 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Table 2: Detailed Research Findings on the Synthetic Applications of this compound and its Precursors

| Reaction | Starting Material | Reagents and Conditions | Product | Significance |

| Birch Reduction | 1,4-Dimethoxynaphthalene | Na or Li, liquid NH₃, EtOH | This compound | Key step in the synthesis of the title compound. byjus.comnumberanalytics.com |

| 1,3-Dipolar Cycloaddition | 5,8-Dimethoxy-3,4-dihydro-2-naphthoic acid derivative | Nitrile oxide | Isoxazoline intermediate | A step towards the synthesis of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. researchgate.net |

| Synthesis of Anthracyclinone Precursor | 2-Acetyl-5,8-dimethoxytetralone | Not specified | 2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene | Formation of a key intermediate for 4-demethoxydaunomycinone. capes.gov.br |

| Diels-Alder Reaction | Dihydronaphthalene derivatives | Various dienes and dienophiles | Polycyclic adducts | A general strategy for constructing complex ring systems from dihydronaphthalenes. nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYSWWHZPCDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CC=CCC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472656 | |

| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-79-7 | |

| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of 5,8 Dimethoxy 1,4 Dihydronaphthalene and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Dihydronaphthalene System

The benzene ring of 5,8-dimethoxy-1,4-dihydronaphthalene is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating methoxy (B1213986) groups. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.

Regioselectivity Influenced by Methoxy Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound system is dictated by the directing effects of the two methoxy groups. As strong activating groups, they direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the C-5 methoxy group are C-4a and C-6, and the position para is C-2 (relative to the C-8 methoxy group). Similarly, the positions ortho to the C-8 methoxy group are C-8a and C-7, and the position para is C-3 (relative to the C-5 methoxy group).

Given the substitution pattern, the available positions on the aromatic ring for substitution are C-6 and C-7. Both positions are ortho to a methoxy group and are therefore activated. The electronic effects suggest that substitution is highly favored at these sites. While direct studies on this specific molecule are limited, analogous reactions on similar electron-rich aromatic compounds, such as the Vilsmeier-Haack formylation of trimethoxy resveratrol, demonstrate that formylation occurs at the most nucleophilic positions activated by methoxy groups. nih.gov In such activated systems, the reaction proceeds under mild conditions, and the challenge often lies in controlling the extent of substitution, as polysubstitution can occur readily. ijpcbs.comsciencemadness.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Activating Group | Relationship | Predicted Reactivity |

|---|---|---|---|

| C-6 | C-5 Methoxy | Ortho | Highly Activated |

| C-7 | C-8 Methoxy | Ortho | Highly Activated |

Halogenation and Related Functionalizations

Halogenation is a classic example of electrophilic aromatic substitution. The reaction of this compound with halogens like bromine is expected to proceed rapidly. Studies on the bromination of the related aromatic compound, 1,5-dimethoxynaphthalene, show that substitution occurs at the positions activated by the methoxy groups. rsc.org For 1,5-dimethoxynaphthalene, bromination yields 4,8-dibromo-1,5-dimethoxynaphthalene. By analogy, the bromination of this compound would be predicted to occur at the C-6 and C-7 positions.

The use of different brominating agents and catalysts can influence the regioselectivity and the degree of halogenation. For instance, the dibromination of naphthalene (B1677914) itself can be directed to yield either 1,4-dibromonaphthalene or 1,5-dibromonaphthalene by selecting different solid catalysts. mdpi.com In highly activated systems like 1,4-dimethoxybenzene, polybromination can occur under specific conditions to yield products such as 2,5-dibromo-1,4-dimethoxybenzene. wku.edu These findings suggest that the halogenation of this compound can be controlled to produce mono- or di-halogenated products at the C-6 and C-7 positions.

Redox Transformations: Oxidation and Reduction Pathways

The dihydronaphthalene core is susceptible to both oxidation and reduction, leading to the formation of quinone systems or fully saturated tetralin structures, respectively. These transformations are fundamental to the synthetic utility of this class of compounds.

Formation of Quinone Systems

For this compound, a plausible pathway involves initial oxidation of the hydroquinone ether system. This could be followed by dehydrogenation of the second ring to achieve full aromaticity, leading to 1,4-dimethoxy-5,8-naphthoquinone. Subsequent demethylation would yield the corresponding dihydroxy-naphthoquinone, also known as naphthazarin. The redox cycling properties of naphthoquinones are central to their biological activity. nih.gov Laccase-mediated oxidation of naphthohydroquinones provides a biochemical route to these systems. researchgate.net

Catalytic Hydrogenation and Aromatization

The double bond in the non-aromatic ring of this compound can be readily reduced via catalytic hydrogenation. This reaction typically employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere to saturate the C=C bond, yielding the corresponding 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. nih.govnsf.gov This transformation converts the planar alkene moiety into a flexible, saturated six-membered ring.

Conversely, the dihydronaphthalene system can undergo dehydrogenation to form the fully aromatic naphthalene ring. This aromatization can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor or at high temperatures. This process is essentially the reverse of the Birch reduction used to synthesize dihydronaphthalenes from naphthalenes. google.comgoogle.com

Table 2: Summary of Redox Transformations

| Transformation | Reagents/Conditions | Product Class |

|---|---|---|

| Oxidation | CrO₃, V₂O₅, Laccase | Naphthoquinone |

| Hydrogenation | H₂, Pd/C (or PtO₂) | Tetrahydronaphthalene |

| Aromatization (Dehydrogenation) | Pd/C, high temp. | Naphthalene |

Cycloaddition Reactions and Their Synthetic Utility

The isolated double bond in the non-aromatic ring of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. wikipedia.orgpraxilabs.com This reactivity provides a powerful tool for the construction of complex polycyclic systems. sigmaaldrich.com

The reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile (the C2-C3 double bond of the dihydronaphthalene). The reactivity of the dienophile can be influenced by the electronic nature of the substituents on the dihydronaphthalene core. These reactions have been used to synthesize a variety of complex structures. For example, cycloaddition reactions of 1,4-dihydronaphthalene-1,4-epoxide with various dienes have been explored to create intricate polycyclic frameworks. researchgate.netresearchgate.net

The synthetic utility is significant, as it allows for the stereocontrolled formation of multiple new carbon-carbon bonds and chiral centers in a single step. Asymmetric Diels-Alder reactions using chiral dienophiles or catalysts can lead to enantiomerically enriched products. The reaction of vinyl dihydronaphthalenes with sulfinyl-1,4-benzoquinone, for instance, proceeds with high chemo-, regio-, and diastereoselectivity, demonstrating the precise control achievable in these cycloadditions. nih.gov The double bond in this compound could similarly be exploited in cycloadditions with dienes, azadienes, or in [2+2] cycloadditions to build diverse molecular architectures. beilstein-journals.orgorganic-chemistry.org

Organometallic Reactions and Metal-Catalyzed Transformations

Metal catalysis offers a powerful toolkit for the functionalization of the this compound core, enabling C-H activation and cross-coupling reactions that would be challenging to achieve through traditional methods.

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. mdpi.com Rhodium(II) catalysts have been shown to be particularly effective in mediating reactions of vinyldiazoacetates with dihydronaphthalenes. wikipedia.orgmdpi.com These reactions can proceed through two competing pathways: cyclopropanation of the double bond or a combined C-H activation/Cope rearrangement at an allylic position. mdpi.com

The selectivity between these pathways is highly dependent on the specific chiral rhodium(II) catalyst, the structure of the vinyldiazoacetate, and the substitution pattern on the dihydronaphthalene substrate. mdpi.com This methodology allows for the introduction of new carbon-carbon bonds with high levels of diastereo- and enantiocontrol. mdpi.com The synthetic potential of this C-H activation approach has been showcased in the rapid assembly of complex natural products like (+)-erogorgiaene and (−)-colombiasin A. mdpi.com

Table 2: Catalyst Control in Rh(II)-Catalyzed Reactions of 1,2-Dihydronaphthalene

| Catalyst | Vinyldiazoacetate | Product Ratio (C-H Activation : Cyclopropanation) | Enantiomeric Excess (ee) of C-H Product | Reference |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Methyl 2-diazopent-3-enoate | 1 : 1.4 | >99% | mdpi.com |

| Rh₂(S-PTAD)₄ | Methyl 2-diazopent-3-enoate | Trace C-H Product | -84% | mdpi.com |

| Rh₂(S-DOSP)₄ | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 1 : 1 | 45% | mdpi.com |

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation. Intramolecular Heck reactions are particularly useful for synthesizing complex cyclic and polycyclic structures. This strategy has been applied to the synthesis of aryldihydronaphthalene derivatives.

For example, the natural product (+)-linoxepin has been synthesized using a key palladium-catalyzed intramolecular Mizoroki-Heck reaction to form the core dihydronaphthalene ring system. nih.gov This cyclization proceeds from a suitably functionalized precursor containing an aryl halide and an alkene tether. The choice of palladium catalyst, ligand, and base can be crucial in optimizing the yield and suppressing side reactions. nih.gov A domino carbopalladation/Heck reaction sequence has also been reported as an efficient pathway to construct functionalized dihydronaphthalenes. nih.gov

Functional Group Interconversions and Selective Derivatization Strategies

The synthesis of diverse libraries of dihydronaphthalene derivatives for biological screening or as synthetic intermediates relies on robust methods for functional group interconversions and selective derivatization. Starting from accessible precursors like 6-methoxy-1-tetralone, a variety of functional groups can be introduced onto the dihydronaphthalene scaffold.

A common strategy involves the conversion of the ketone in a tetralone precursor into a hydrazine derivative. This hydrazine can then be reacted with various isothiocyanates to produce thiosemicarbazides. Subsequent cyclization reactions, for instance with ethyl chloroacetate, can build new heterocyclic rings, such as thiazolidinones, fused to the dihydronaphthalene framework.

Further derivatization can be achieved through multicomponent reactions. For example, heating a mixture of a thiazolidinone-dihydronaphthalene derivative, an aryl aldehyde, and malononitrile can yield complex pyranothiazolecarbonitrile structures. These transformations demonstrate how the core dihydronaphthalene structure can be elaborated into a wide range of complex, functionalized molecules through a sequence of reliable functional group interconversions.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 5,8-Dimethoxy-1,4-dihydronaphthalene, providing detailed information about the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis for Configurational and Conformational Assignments

The ¹H NMR spectrum of this compound provides critical data for determining the arrangement of protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy (B1213986) groups. The protons on the dihydronaphthalene ring system exhibit distinct signals, and their coupling constants (J) offer insights into the dihedral angles between adjacent protons, which helps in assigning the conformation of the partially saturated ring.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | Data not available | Data not available | Data not available |

| H-1, H-4 (CH₂) | Data not available | Data not available | Data not available |

| H-6, H-7 | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the methoxy substituents. The aliphatic carbons of the dihydronaphthalene moiety resonate at higher fields. This analysis confirms the number of distinct carbon environments and aids in the complete assignment of the molecular structure.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5, C-8 | Data not available |

| C-4a, C-8a | Data not available |

| C-6, C-7 | Data not available |

| C-1, C-4 | Data not available |

| C-2, C-3 | Data not available |

| OCH₃ | Data not available |

Note: Specific experimental chemical shift data is not publicly available. The table is for illustrative purposes.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Elucidation

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It helps to connect different spin systems and definitively place substituents on the naphthalene (B1677914) framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, offering valuable information about its functional groups.

Interpretation of Characteristic Functional Group Frequencies and Molecular Vibrations

The IR and Raman spectra are expected to display characteristic absorption bands. Key vibrations include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkages of the methoxy groups will give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Interactive Vibrational Spectroscopy Data Table

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-O (Ether) Stretch | Data not available |

| Aromatic C-H Bend | Data not available |

Note: Specific experimental vibrational frequencies are not available in the public domain. This table illustrates the expected regions for key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, it allows for the unambiguous confirmation of the molecular formula, C₁₂H₁₄O₂. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This data helps to corroborate the structure determined by NMR and vibrational spectroscopy.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

A detailed analysis of the electronic absorption spectrum of this compound, which would provide insights into its electronic structure and the transitions between molecular orbitals, is not available in the reviewed literature. The chromophoric contributions of the dimethoxy-substituted dihydronaphthalene system and the precise effects of various solvents on the position and intensity of its absorption bands remain uncharacterized.

Chromophoric Contributions and Solvent Effects on Absorption Maxima

Without experimental UV-Vis spectral data, a quantitative discussion of the chromophoric contributions from the methoxy groups and the partially saturated naphthalene core is not possible. Similarly, the solvatochromic behavior of the compound, which would describe how the polarity and hydrogen bonding capacity of different solvents affect the absorption maxima, has not been documented.

Applications As a Key Building Block in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products

The structural framework of 5,8-Dimethoxy-1,4-dihydronaphthalene is particularly well-suited for the elaboration of intricate molecular structures found in nature. It has been instrumental in the total synthesis of several classes of bioactive natural products.

This compound and its close derivatives are key intermediates in the synthesis of anthracyclines, a class of potent anticancer drugs. The core of these antibiotics is the tetracyclic anthracyclinone structure. Synthetic approaches have utilized this compound as a precursor to construct this complex ring system. lookchem.com For instance, it has been used to prepare 5,12-dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone, a direct precursor to the anthracyclinone core. lookchem.com Furthermore, related chiral synthons derived from similar dihydronaphthalene structures, such as (–)-(7R)-7-acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydro-naphthalen-1(4H)-one, have been developed to introduce the specific stereochemistry required in naturally occurring anthracyclines like daunomycin. rsc.org The efficient, enantioselective synthesis of (R)-2-acetyl-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene highlights another critical pathway where this molecular scaffold is essential for producing key intermediates for anthracycline antibiotics. researchgate.net The N,N-dimethylated analogues of doxorubicin, a prominent anthracycline, have been synthesized to explore different modes of anticancer action, such as chromatin damage without inducing DNA breaks. nih.gov

Beyond anthracyclines, this chemical's scaffold is integral to synthesizing other complex natural products. A notable example is the meroterpenoid (-)-Lingzhiol, a compound isolated from the Ganoderma fungus, which is recognized in traditional medicine. nih.govchemrxiv.orgresearchgate.net Synthetic strategies have been developed to construct the unique tetracyclic 5/5/6/6 core structure of lingzhiol. semanticscholar.org One successful total synthesis of (±)-Lingzhiol commences from the commercially available 5,8-dimethoxytetralone, a closely related ketone derivative, and is completed in seven steps. semanticscholar.org This synthesis involves a key acid-catalyzed semipinacol-type rearrangement to build the intricate framework of the natural product. semanticscholar.org These synthetic routes underscore the value of the dimethoxy-substituted naphthalene (B1677914) core in accessing structurally complex and medicinally relevant natural products. nih.govnih.gov

Table 1: Natural Products Synthesized from this compound or its Derivatives

| Natural Product Class | Specific Example(s) | Role of Building Block |

| Anthracycline Antibiotics | Daunomycin, Doxorubicin Analogues | Precursor to the tetracyclic anthracyclinone core. lookchem.comrsc.org |

| Meroterpenoids | (-)-Lingzhiol | Starting material (as 5,8-dimethoxytetralone) for the tetracyclic core. semanticscholar.org |

Precursor in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to its role as a precursor for a variety of advanced intermediates in the pharmaceutical and agrochemical sectors. lookchem.com Its structure can be strategically modified to generate novel drug candidates and other specialized chemicals. lookchem.com

A significant application is in the development of novel anticancer agents inspired by natural products. For example, dihydronaphthalene analogues inspired by combretastatin A-4, a potent inhibitor of tubulin polymerization, have been synthesized. nih.govrsc.org These synthetic analogues, which incorporate the dihydronaphthalene scaffold, have demonstrated significant cytotoxicity against various human cancer cell lines, including non-small cell lung carcinoma and prostate carcinoma. nih.gov The development of water-soluble phosphate prodrugs of these compounds further enhances their potential for in vivo applications as vascular disrupting agents (VDAs) in cancer therapy. nih.govrsc.org The synthesis of these advanced pharmaceutical intermediates showcases the adaptability of the dihydronaphthalene core in creating new therapeutic agents. nih.gov

Table 2: Applications in Pharmaceutical and Agrochemical Synthesis

| Industry | Intermediate Type | Example Application |

| Pharmaceutical | Anticancer Agents | Synthesis of dihydronaphthalene analogues of combretastatin A-4 that act as tubulin polymerization inhibitors. nih.govrsc.org |

| Agrochemical | Specialty Chemicals | Serves as a versatile building block for various agrochemical compounds. lookchem.com |

Role in the Development of Functional Organic Materials

The chemical properties of this compound also make it a valuable component in the synthesis of functional organic materials.

This compound is utilized as a starting material for producing various dyes and pigments. lookchem.com Its chemical structure can be modified to create a range of colored compounds suitable for applications in inks, paints, and plastics. lookchem.com While the broader field of fluorescent dyes is extensive, involving complex structures like cyanine dyes, the fundamental contribution of aromatic building blocks like this compound is crucial for creating the core structures of certain colorants. lookchem.comgoogle.com

Q & A

Basic Question: What are the key considerations for synthesizing 5,8-Dimethoxy-1,4-dihydronaphthalene with high purity?

Answer:

Synthesis of this compound requires precise control of methoxylation and reduction steps. For example:

- Methoxylation: Use anhydrous conditions to avoid hydrolysis of methoxy groups, as moisture sensitivity is a common issue in methoxylated aromatic systems .

- Reduction: Catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂) is preferred for selective 1,4-dihydro formation. Monitor reaction progress via TLC or GC-MS to prevent over-reduction to tetralin derivatives.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) can isolate the product. Purity should be confirmed via HPLC (>98%) and ¹H/¹³C NMR to verify substitution patterns .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is essential:

- Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of methoxy groups and dihydro ring conformation .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in electron-transfer reactions?

Answer:

Density Functional Theory (DFT) can model:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict redox behavior. Methoxy groups act as electron donors, lowering oxidation potentials.

- Reaction Pathways: Simulate intermediates in Diels-Alder or electrophilic substitution reactions. For example, the dihydro moiety may act as a diene in cycloadditions .

- Solvent Effects: Use polarizable continuum models (PCM) to assess solvation energies in aprotic solvents (e.g., DCM or THF) .

Advanced Question: How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

Contradictions often arise from environmental factors:

- Moisture Sensitivity: Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of methoxy groups .

- Light Exposure: Use amber vials to avoid photooxidation of the dihydro ring.

- Temperature: Long-term stability tests at 4°C vs. ambient conditions can identify degradation thresholds. Monitor via periodic NMR or HPLC .

- Cross-Validation: Compare data across multiple batches and analytical labs to isolate batch-specific vs. systemic instability .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aromatic compounds may cause irritation .

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste Disposal: Segregate halogen-free organic waste and incinerate via certified facilities to comply with EPA/DOT regulations .

Advanced Question: How can researchers design experiments to probe the biological activity of this compound in cellular models?

Answer:

- Hypoxia Studies: Leverage its structural similarity to naphthalimide-based fluorophores for hypoxia-selective probes. Test in cancer cell lines (e.g., HeLa) under normoxic vs. hypoxic conditions .

- Dose-Response Assays: Use MTT or PrestoBlue assays to determine IC₅₀ values. Include controls for autofluorescence and solvent toxicity (e.g., DMSO ≤0.1%).

- Mechanistic Studies: Pair with ROS scavengers (e.g., NAC) or inhibitors to identify redox-dependent pathways .

Advanced Question: What analytical strategies validate the absence of byproducts in scaled-up synthesis of this compound?

Answer:

- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking.

- Impurity Profiling: LC-MS/MS can detect trace byproducts (e.g., over-reduced tetralins or demethylated derivatives).

- QbD (Quality by Design): Optimize parameters (temperature, catalyst loading) via DoE (Design of Experiments) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.